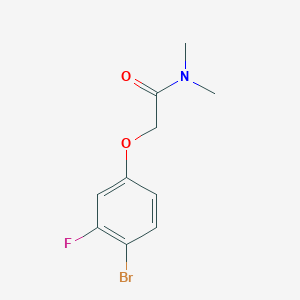

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide

Description

2-(4-Bromo-3-fluorophenoxy)-N,N-dimethylacetamide is a halogenated acetamide derivative characterized by a phenoxy ring substituted with bromine (Br) at the para position and fluorine (F) at the meta position. The acetamide moiety features a dimethylamine group, contributing to its polar yet lipophilic properties. This compound is structurally related to bioactive molecules and intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYUPRWGQUOUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide involves the nucleophilic substitution reaction between a halogenated fluorophenol derivative and N,N-dimethylacetamide or its reactive intermediates. The phenol oxygen acts as a nucleophile attacking an activated acetamide derivative, forming the ether linkage characteristic of phenoxyacetamides.

-

- 4-bromo-3-fluorophenol (or positional isomers such as 4-bromo-2-fluorophenol)

- N,N-dimethylacetamide or derivatives thereof (e.g., chloroacetamide derivatives)

-

- Use of polar aprotic solvents such as N,N-dimethylacetamide itself, dimethylformamide, or dimethyl sulfoxide to facilitate nucleophilic substitution.

- Elevated temperatures (typically 120–180 °C) to drive the ether formation.

- Catalysts such as copper or copper oxide to enhance reaction rates and yields have been reported in related syntheses.

Mechanism:

The phenol oxygen attacks the electrophilic carbon adjacent to the amide group, displacing a leaving group (e.g., halide) to form the phenoxyacetamide linkage.

Representative Preparation Method (Based on Analogous Compound Synthesis)

A closely related compound, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylacetamide, has been synthesized by reacting 4-bromo-2-fluorophenol with N,N-dimethylacetamide under optimized conditions to enhance yield and purity.

| Step | Description |

|---|---|

| 1. | Heat N,N-dimethylacetamide to 130–140 °C in a reaction vessel. |

| 2. | Add sodium phenolate (prepared in situ or separately from the corresponding phenol) along with potassium chloride and a copper catalyst (e.g., copper oxide). |

| 3. | Slowly add 3-bromo-4-fluoro-toluene or the corresponding halogenated phenol derivative to the stirred mixture at ~140 °C. |

| 4. | Maintain reaction temperature at 150–155 °C for 24 hours under stirring to ensure complete reaction. |

| 5. | Cool the mixture, filter to remove solids, and perform aqueous washes with sodium hydroxide and water to remove impurities. |

| 6. | Remove solvent under reduced pressure and purify the crude product by vacuum distillation or chromatography to isolate the target phenoxyacetamide. |

This method, adapted from a patent describing similar phenoxy compound preparations, yields the desired product with good purity and yield.

Optimization and Variations

- Catalyst Use: Copper or copper oxide catalysts improve the reaction efficiency by facilitating the nucleophilic aromatic substitution step.

- Solvent Choice: Polar aprotic solvents like dimethylacetamide (DMAc), dimethylformamide (DMF), or N-methylpyrrolidone (NMP) are preferred for their ability to dissolve both organic and inorganic reagents and stabilize transition states.

- Temperature and Time: Elevated temperatures (120–180 °C) and prolonged reaction times (up to 24 hours) are common to drive the reaction to completion.

- Base Addition: Sodium phenolate or potassium phenolate is used to generate the phenoxide ion, the active nucleophile.

- Workup: Washing with aqueous sodium hydroxide removes residual phenols and acidic impurities, while brine washes help remove water-soluble contaminants.

Related Synthetic Insights from Literature

- Bromination of aromatic amines in DMAc has been used to prepare brominated phenol derivatives, which can then be converted to phenoxyacetamides by nucleophilic substitution.

- N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN) have been employed for selective bromination in related aromatic systems, potentially useful for preparing brominated phenol precursors.

- The use of copper catalysis in the presence of potassium or sodium phenolates is a well-established method for synthesizing phenoxy derivatives, including fluorinated and brominated analogs.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting phenol | 4-bromo-3-fluorophenol or positional isomer | Phenol must be converted to phenolate form |

| Acetamide derivative | N,N-dimethylacetamide (DMAc) | Also serves as solvent in some cases |

| Catalyst | Copper oxide or copper powder | Enhances nucleophilic substitution |

| Base | Sodium phenolate or potassium phenolate | Generates nucleophilic phenoxide |

| Solvent | DMAc, DMF, or NMP | Polar aprotic solvents preferred |

| Reaction temperature | 130–180 °C | Elevated temperature required |

| Reaction time | 12–24 hours | Ensures complete conversion |

| Workup | Filtration, aqueous NaOH wash, brine wash | Removes impurities |

| Purification | Vacuum distillation or chromatography | Isolates pure product |

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed

The major products formed from these reactions include various substituted phenoxy derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:

Research has indicated that compounds similar to 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide exhibit antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies on related phenoxyacetamide derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance their efficacy as antitubercular agents .

Anticancer Potential:

The compound's structural characteristics may also contribute to anticancer properties. Derivatives of phenoxyacetamides have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating varying degrees of inhibition depending on the substituents present on the aromatic rings. This highlights the potential for developing new anticancer therapies based on this scaffold.

Pharmaceutical Applications

Drug Development:

The unique structure of this compound makes it a candidate for drug development, particularly in creating novel therapeutic agents targeting specific diseases. Its ability to modulate biological pathways suggests that it could serve as a lead compound for further optimization.

Targeting Specific Pathways:

Research indicates that compounds with similar structures can act as inhibitors or modulators of specific enzymes or receptors involved in disease processes. This opens avenues for targeted therapies in conditions such as cancer and infectious diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Higher yields (e.g., 82% for N-butyl analogs) correlate with less steric hindrance in the amine reactant .

- Bulky substituents (e.g., hydroxypropanol) reduce yields due to steric or solubility challenges .

Physicochemical Properties

Melting points and solubility vary with substituent polarity and molecular symmetry.

*DMA = N,N-dimethylacetamide, a common solvent for acetamides .

Biological Activity

2-(4-bromo-3-fluorophenoxy)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, while also providing comparative data with similar compounds.

Chemical Structure and Properties

The compound features a phenoxy group substituted with bromine and fluorine, which may enhance its binding affinity to biological targets. The N,N-dimethylacetamide moiety contributes to its solubility and potential reactivity in biochemical contexts.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

- Antiviral Properties : Potential activity against specific viruses has been noted.

The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of halogen substituents (bromo and fluoro) can enhance the compound's selectivity and potency by affecting its electronic properties and sterics.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds provides insight into the unique properties of this compound. The following table summarizes key differences:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antiviral Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 2-(3-bromo-4-fluorophenyl)acetonitrile | High | Moderate | No |

| 2-(4-bromo-3-fluorophenyl)acetonitrile | Low | Yes | Yes |

Case Studies

- Anticancer Activity : In vitro studies showed that this compound exhibited significant cytotoxicity against the P388 murine leukemia cell line, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound was tested in models of inflammation where it demonstrated a reduction in pro-inflammatory cytokines, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways .

- Antiviral Properties : Preliminary antiviral assays indicated that the compound could inhibit replication of Herpes simplex Type I virus, although further studies are required to elucidate the exact mechanism .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the phenoxy ring have been shown to significantly alter the activity profile, suggesting that subtle changes in structure can lead to substantial differences in efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.